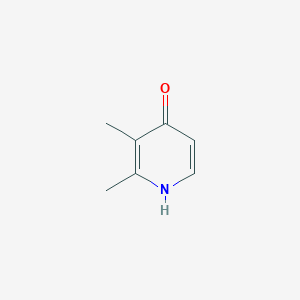

2,3-Dimethylpyridin-4-OL

Description

BenchChem offers high-quality 2,3-Dimethylpyridin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethylpyridin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTURTHBRTGJYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617137 | |

| Record name | 2,3-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89776-31-8 | |

| Record name | 2,3-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2,3-Dimethylpyridin-4-ol

The following technical guide is structured to serve as a definitive reference for researchers utilizing 2,3-Dimethylpyridin-4-ol (CAS 68707-71-1). It prioritizes practical application, mechanistic understanding of the molecule's tautomeric nature, and its critical role as a scaffold in the synthesis of Proton Pump Inhibitors (PPIs) like Lansoprazole.

CAS: 68707-71-1 Synonyms: 2,3-Lutidin-4-ol; 4-Hydroxy-2,3-dimethylpyridine Molecular Formula: C₇H₉NO Molecular Weight: 123.15 g/mol

Part 1: Molecular Architecture & Tautomeric Equilibrium

For the synthetic chemist, CAS 68707-71-1 is not a static structure; it is a "chameleon" molecule. Understanding its behavior in solution is the single most important factor in designing successful downstream reactions.

The Pyridone-Hydroxypyridine Equilibrium

While chemically named as an "-ol" (alcohol/phenol), this molecule exists in a dynamic equilibrium between the 4-hydroxypyridine (enol) form and the 4-pyridone (keto) form.

-

In Non-Polar Solvents / Gas Phase: The Hydroxypyridine (OH) form is favored due to aromaticity retention.

-

In Polar Solvents / Solid State: The Pyridone (NH) form predominates. This is driven by the high dipolar character of the amide-like resonance structure and intermolecular hydrogen bonding.

Implication for Synthesis: When attempting O-alkylation (e.g., trying to attach an ether linker directly), the N-alkylation is a competing pathway because the nitrogen bears significant electron density in the pyridone form. To functionalize the 4-position efficiently, one must often first "lock" the structure by converting the oxygen functionality into a leaving group (e.g., -Cl), effectively bypassing the tautomeric ambiguity.

Figure 1: The tautomeric shift dictates reactivity. In polar reaction media (DMF, DMSO), the pyridone form dominates, complicating direct O-alkylation.

Part 2: Critical Protocol – Deoxychlorination

Objective: Conversion of 2,3-dimethylpyridin-4-ol to 4-chloro-2,3-dimethylpyridine .

This is the most frequent "next step" for this intermediate. The 4-chloro derivative is a potent electrophile used to couple with mercapto-benzimidazoles in Lansoprazole synthesis.

The Challenge

The reaction requires driving the equilibrium entirely to the enol form and activating the oxygen as a leaving group. Standard acids (HCl) are insufficient; Phosphorus Oxychloride (POCl₃) is the reagent of choice as it acts as both solvent and reagent, forming a dichlorophosphate intermediate that undergoes elimination/substitution.

Validated Methodology

Note: This reaction generates HCl gas and requires a fume hood.

Reagents:

-

Phosphorus Oxychloride (POCl₃) (Excess, typically 3-5 eq)

-

Optional: PCl₅ (0.1 eq) to accelerate reaction in stubborn cases.

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl fumes.

-

Addition: Charge the flask with solid 2,3-dimethylpyridin-4-ol. Slowly add POCl₃ at room temperature. Caution: Exothermic.

-

Reaction: Heat the mixture to reflux (approx. 105-110°C) .

-

Checkpoint: The suspension should dissolve into a clear (often darkening) solution as the pyridone converts to the chlorinated pyridine.

-

Duration: 3–5 hours. Monitor by TLC (DCM:MeOH 95:5). The starting material (very polar) will disappear, replaced by the less polar 4-chloro product.

-

-

Quenching (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Remove excess POCl₃ via rotary evaporation under reduced pressure (use a strictly dry pump/trap).

-

The Ice Pour: Pour the resulting thick oil slowly onto crushed ice with vigorous stirring. Do not add water to the oil. The hydrolysis of residual POCl₃ is violent.

-

-

Neutralization & Extraction:

-

Neutralize the aqueous slurry with 20% NaOH or saturated Na₂CO₃ to pH ~9-10.

-

Extract immediately with Dichloromethane (DCM) or Chloroform (3x).

-

-

Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Yield Expectation: 85-95%.

-

Product: 4-Chloro-2,3-dimethylpyridine (often an oil or low-melting solid).

-

Figure 2: Deoxychlorination workflow. The transition from a polar pyridone to a lipophilic chloro-pyridine facilitates downstream coupling.

Part 3: Upstream Synthesis & Industrial Context

For researchers needing to synthesize CAS 68707-71-1 rather than purchase it, the route involves constructing the pyridine ring from acyclic precursors.

The "Make" Logic

The 2,3-dimethyl substitution pattern is typically established via the condensation of Ethyl 2-methylacetoacetate (a beta-keto ester) with an ammonia source and a C1 synthon, or via enamine intermediates.

Key Synthetic Pathway:

-

Enamine Formation: Reaction of Ethyl 2-methylacetoacetate with Ammonia yields Ethyl 3-amino-2-methylcrotonate.

-

Cyclization: Condensation of the crotonate with a C1 unit (such as triethyl orthoformate or DMF-DMA) followed by cyclization yields the 4-pyridone core.

Downstream Utility (Lansoprazole)

-

Chlorination: (Described in Part 2) yields 4-chloro-2,3-dimethylpyridine.

-

N-Oxidation: Reaction with mCPBA or H₂O₂ yields the N-oxide.

-

Substitution: Reaction with Trifluoroethanol (TFE) under basic conditions displaces the Chloride (or Nitro group if nitration was used) to form the trifluoroethoxy ether.

-

Coupling: The pyridine is coupled with 2-mercaptobenzimidazole to form the Lansoprazole sulfide precursor.

Part 4: Safety & Stability Data

Handling Precautions[3]

-

Corrosivity: 2,3-Dimethylpyridin-4-ol is an irritant, but the reagents used to modify it (POCl₃, SOCl₂) are highly corrosive and water-reactive.

-

Inhalation: Dust from the solid can irritate the respiratory tract. Use a localized exhaust snorkel when weighing.

Analytical Profile

-

NMR Signature:

-

¹H NMR (DMSO-d₆): Look for the exchangeable proton (OH/NH) which may be broad or absent depending on water content. The methyl groups at C2 and C3 will appear as distinct singlets/doublets around 2.0–2.5 ppm. The aromatic protons at C5 and C6 will show characteristic coupling (doublets, J ~5-6 Hz).

-

-

Storage: Hygroscopic. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which complicates stoichiometry in moisture-sensitive reactions like chlorination.

References

- Title: Preparation method of lansoprazole intermediate (CN102838537A).

-

Tautomerism of 4-Hydroxypyridines

-

Chlorination Protocol (General POCl3 Method)

-

Chemical Identity & Properties

-

Synthesis of Pyridones from Beta-Keto Esters

- Title: A synthesis of 2,3-dihydro-4-pyridones (General Methodology).

- Source: Arkivoc.

-

URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethylpyridin-4-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,3-Dimethylpyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on a multi-step synthesis commencing from 2,3-dimethylpyridine, detailing the rationale behind each synthetic transformation and providing experimentally validated protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important pyridinol derivative.

Introduction

Substituted pyridin-4-ols, and their tautomeric counterparts, 4-pyridones, are privileged scaffolds in the development of novel pharmaceuticals and functional materials. The unique electronic properties and hydrogen bonding capabilities of the 4-hydroxypyridine moiety contribute to its prevalence in a wide array of biologically active molecules. 2,3-Dimethylpyridin-4-ol, in particular, offers a specific substitution pattern that allows for the exploration of structure-activity relationships in various therapeutic areas. This guide elucidates a robust and well-documented synthetic route to this target molecule, emphasizing the chemical principles and practical considerations at each stage.

Primary Synthetic Pathway: A Multi-Step Approach from 2,3-Dimethylpyridine

The most established and versatile route to 2,3-Dimethylpyridin-4-ol begins with the commercially available starting material, 2,3-dimethylpyridine (also known as 2,3-lutidine). This pathway involves a sequence of functional group transformations on the pyridine ring, culminating in the introduction of the hydroxyl group at the 4-position.

Logical Framework of the Primary Synthesis

The overall strategy hinges on the regioselective functionalization of the pyridine ring. Direct electrophilic substitution on the pyridine ring is often challenging and can lead to a mixture of products. Therefore, a more controlled approach is employed, as outlined in the workflow below.

Caption: Overall workflow of the primary synthetic pathway.

Part 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2,3-dimethyl-4-nitropyridine-N-oxide. This is achieved in two sequential steps: N-oxidation of the starting material followed by regioselective nitration.

Step 1: N-Oxidation of 2,3-Dimethylpyridine

The first transformation is the oxidation of the nitrogen atom of the pyridine ring to form the corresponding N-oxide. This step serves a dual purpose: it deactivates the ring towards unwanted side reactions and, more importantly, directs the subsequent electrophilic nitration to the 4-position.

Causality of Experimental Choices: The use of an oxidizing agent such as hydrogen peroxide is a common and effective method for the N-oxidation of pyridines. The reaction is typically catalyzed by an acid, which protonates the pyridine nitrogen, making it more susceptible to nucleophilic attack by the oxidant.

Experimental Protocol: Synthesis of 2,3-Dimethylpyridine-N-oxide

-

Materials: 2,3-Dimethylpyridine, hydrogen peroxide (30% solution), glacial acetic acid.

-

Procedure:

-

To a solution of 2,3-dimethylpyridine in glacial acetic acid, slowly add 30% hydrogen peroxide while maintaining the temperature below 60°C.

-

After the addition is complete, heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and carefully remove the excess solvent and acetic acid under reduced pressure.

-

The resulting crude 2,3-dimethylpyridine-N-oxide can be purified by distillation or crystallization.

-

Step 2: Nitration of 2,3-Dimethylpyridine-N-oxide

With the N-oxide in hand, the next step is the introduction of a nitro group at the 4-position. The N-oxide group electronically activates the 4-position for electrophilic attack.

Causality of Experimental Choices: A mixture of concentrated sulfuric acid and a nitrating agent is employed for this electrophilic aromatic substitution. While traditionally fuming nitric acid is used, a milder and safer alternative is the use of potassium nitrate in sulfuric acid, which generates the necessary nitronium ion (NO₂⁺) in situ.[1][2] This method often leads to higher yields and a more favorable safety profile.[1]

Experimental Protocol: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide [2]

-

Materials: 2,3-Dimethylpyridine-N-oxide, concentrated sulfuric acid (98%), potassium nitrate.

-

Procedure:

-

Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid.

-

Prepare a solution of 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid.

-

Slowly add the potassium nitrate solution to the solution of the N-oxide, maintaining the temperature between -10°C and 20°C.

-

After the addition is complete, heat the reaction mixture to 85-90°C for 1 hour, monitoring the reaction by HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then carefully pour it onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium carbonate) and extract the product with dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-dimethyl-4-nitropyridine-N-oxide. A yield of 91.1% with 99% purity has been reported for this method.[2]

-

Quantitative Data Summary for 2,3-Dimethyl-4-nitropyridine-N-oxide Synthesis

| Parameter | Value | Reference |

| Starting Material | 2,3-Dimethylpyridine-N-oxide | [2] |

| Reagents | Potassium nitrate, Sulfuric acid | [1][2] |

| Reaction Temperature | 85-90°C | [2] |

| Reaction Time | 1 hour | [2] |

| Yield | 91.1% | [2] |

| Purity (HPLC) | 99% | [2] |

Part 2: Conversion to 2,3-Dimethylpyridin-4-ol

The final phase of the synthesis involves the transformation of the nitro group and the removal of the N-oxide functionality to yield the target 2,3-Dimethylpyridin-4-ol.

Step 3: Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide

The nitro group is reduced to a primary amine, and concurrently, the N-oxide is typically reduced back to the pyridine.

Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of both nitro groups and N-oxides. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.

Experimental Protocol: Synthesis of 2,3-Dimethyl-4-aminopyridine

-

Materials: 2,3-Dimethyl-4-nitropyridine-N-oxide, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

Dissolve 2,3-dimethyl-4-nitropyridine-N-oxide in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 2,3-dimethyl-4-aminopyridine. The product can be purified by crystallization or column chromatography.

-

Step 4: Diazotization and Hydrolysis of 2,3-Dimethyl-4-aminopyridine

The final step is the conversion of the amino group to a hydroxyl group. This is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Causality of Experimental Choices: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt. These salts are often unstable and, upon warming in an aqueous solution, readily undergo hydrolysis to form the corresponding phenol or, in this case, pyridinol.

Experimental Protocol: Synthesis of 2,3-Dimethylpyridin-4-ol

-

Materials: 2,3-Dimethyl-4-aminopyridine, Sodium nitrite, Sulfuric acid, Water.

-

Procedure:

-

Dissolve 2,3-dimethyl-4-aminopyridine in a dilute aqueous solution of sulfuric acid and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

-

Slowly warm the reaction mixture to room temperature and then gently heat to facilitate the hydrolysis of the diazonium salt, which is observed by the evolution of nitrogen gas.

-

After the gas evolution ceases, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, filter, and concentrate under reduced pressure to yield the crude 2,3-Dimethylpyridin-4-ol. The product can be further purified by crystallization.

-

Alternative Synthetic Considerations

While the multi-step pathway described above is a reliable method, other synthetic strategies for substituted 4-pyridones are worth noting for their potential to offer more convergent routes. These often involve the cyclocondensation of acyclic precursors. For instance, the reaction of β-dicarbonyl compounds or their equivalents with ammonia or primary amines can lead to the formation of the pyridone ring. However, the regiochemical control in such condensations to achieve the desired 2,3-dimethyl substitution pattern can be challenging and may require specifically designed starting materials.

Conclusion

The synthesis of 2,3-Dimethylpyridin-4-ol is most reliably achieved through a well-defined, four-step sequence starting from 2,3-dimethylpyridine. This pathway, involving N-oxidation, regioselective nitration, reduction, and diazotization/hydrolysis, offers a high degree of control and generally provides good overall yields. The experimental protocols detailed in this guide, grounded in established chemical principles, provide a solid foundation for the laboratory-scale synthesis of this valuable heterocyclic compound. Further research into more convergent cyclocondensation strategies may offer more efficient routes in the future.

References

- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap. [Link]

Sources

Technical Deep Dive: 2,3-Dimethylpyridin-4(1H)-one

(Tautomer of 2,3-Dimethylpyridin-4-ol)[1][2]

Executive Summary

The molecule commonly cataloged as 2,3-Dimethylpyridin-4-ol presents a classic case of tautomeric ambiguity in heterocyclic chemistry. While often named as a pyridinol in commercial databases for indexing purposes, experimental evidence and IUPAC nomenclature rules confirm that the compound exists predominantly as 2,3-dimethylpyridin-4(1H)-one (the pyridone form) in the condensed phase.

This guide serves as a definitive technical reference for this scaffold, widely recognized as a structural analog to key intermediates in the synthesis of Proton Pump Inhibitors (PPIs) such as Lansoprazole . This document details the tautomeric dynamics, verified synthetic pathways, and critical safety protocols for its handling.

Part 1: Nomenclature & Tautomeric Equilibrium[1][2]

1.1 The "4-ol" vs. "4-one" Dichotomy

The core technical nuance of this molecule lies in the prototropic tautomerism between the enol (hydroxy) and keto (one) forms.[1][2]

-

2,3-Dimethylpyridin-4-ol (Enol Form): Possesses a fully aromatic pyridine ring.[1][2] This form is energetically favored in the gas phase or in extremely non-polar solvents where solvation of the polar amide-like bond is minimal.[1][2]

-

2,3-Dimethylpyridin-4(1H)-one (Keto Form): The "Preferred IUPAC Name" (PIN).[1][2] In the solid state and polar solvents (DMSO, Water, Methanol), the equilibrium shifts almost exclusively to this form. The driving force is the high bond energy of the N-H bond and the significant resonance stabilization of the pyridone ring (which retains ~35% aromatic character compared to benzene).

1.2 Tautomeric Pathway Visualization

The following diagram illustrates the proton transfer mechanism. Note the loss of the "true" pyridine double bond pattern in the pyridone form, compensated by dipolar resonance contributors.

Caption: Prototropic tautomerism favoring the 4-pyridone structure in polar environments due to dipolar solvation stabilization.

Part 2: Synthetic Pathways & Industrial Relevance[1][2][3][4]

2.1 The Lansoprazole Connection

While 2,3-dimethylpyridin-4-ol is a valid chemical entity, it is frequently confused with the direct precursor for Lansoprazole.[1][2]

-

Actual Lansoprazole Intermediate: 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide.[1][2]

-

Role of the "4-ol": It typically arises as a hydrolysis impurity during the displacement of the nitro group or as a deliberate precursor for 4-chloro derivatives.[1][2]

2.2 Validated Synthesis Protocol

The most robust synthesis starts from commercially available 2,3-lutidine (2,3-dimethylpyridine).

Reaction Scheme:

-

N-Oxidation: 2,3-Lutidine

2,3-Lutidine N-oxide.[1][2] -

Nitration: N-oxide

4-Nitro-2,3-lutidine N-oxide.[1][2][3] -

Hydrolysis (Critical Step): 4-Nitro

4-Hydroxypyridine (Pyridone).[1][2]

Caption: Synthetic workflow from 2,3-Lutidine. Note the bifurcation at the Nitro-intermediate for pharmaceutical applications.

Part 3: Experimental Protocol (Lab Scale)

Objective: Synthesis of 2,3-Dimethylpyridin-4(1H)-one via hydrolysis of the nitro-N-oxide precursor.

3.1 Materials

-

Precursor: 2,3-Dimethyl-4-nitropyridine N-oxide (10.0 g, 59.5 mmol).[1][2]

-

Reagent: Acetic acid (glacial, 50 mL), Iron powder (reduction method) or NaOH (hydrolysis method).

-

Solvent: Methanol, Water.

3.2 Methodology (Hydrolysis Route)

-

Preparation: Dissolve 10.0 g of the nitro-N-oxide in 100 mL of 10% NaOH solution.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) will show the disappearance of the nitro spot (

) and appearance of a baseline spot (pyridone). -

Neutralization: Cool to room temperature. Adjust pH to 7.0–7.5 using conc. HCl. Caution: Exothermic.[1][2]

-

Isolation: The pyridone is highly water-soluble.[1][2] Evaporate water under reduced pressure to dryness.

-

Purification: Extract the solid residue with hot Ethanol or Isopropanol to separate the organic product from NaCl salts. Recrystallize from Ethanol/Ether.

Yield Expectation: 65–75% Appearance: Off-white to pale yellow crystalline solid.[1][2]

Part 4: Analytical Characterization

To confirm the identity of the product, researchers must distinguish between the potential isomers and tautomers.

4.1 Data Summary Table

| Property | Value / Characteristic | Notes |

| IUPAC Name | 2,3-Dimethylpyridin-4(1H)-one | Preferred over "4-ol" |

| Molecular Formula | C | MW: 123.15 g/mol |

| Melting Point | 220–225°C (dec) | High MP indicates strong intermolecular H-bonding (dimerization) typical of pyridones.[1][2] |

| Solubility | Water, Methanol, DMSO | Poor solubility in Hexane/Ether. |

| pKa (protonated) | ~3.2 | Protonation occurs at Oxygen (forming hydroxypyridinium).[1] |

| UV | ~280 nm (MeOH) | Bathochromic shift compared to pyridine.[2] |

4.2 NMR Interpretation (DMSO-

)

-

H NMR:

- 11.2 ppm (br s, 1H, N-H ): Diagnostic for the pyridone form. If it were the "4-ol", this would be a sharp singlet often exchanged or absent depending on dryness, but the N-H is distinct.

- 7.2 ppm (d, 1H, C6-H ): Doublet due to coupling with C5-H.

- 6.1 ppm (d, 1H, C5-H ): Upfield shift compared to pyridine due to increased electron density from the oxygen.

-

2.1, 1.9 ppm (s, 3H each, -CH

- C NMR:

Part 5: References

-

IUPAC Nomenclature of Organic Chemistry. (2013). Rule P-64.2.2.1: Tautomers of heterocyclic compounds.[1][2] IUPAC Blue Book.

-

Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Detailed discussion on Pyridone/Hydroxypyridine tautomerism constants).

-

Takeda Chemical Industries. (1986). Process for producing pyridine derivatives.[4] US Patent 4,628,098. (Describes the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide intermediates).

-

PubChem Database. 2,3-Dimethyl-4-nitropyridine 1-oxide (CID 87569273).[1][2] National Library of Medicine. [1]

-

Spiteller, G. (2002). Mass Spectrometry of Pyridines and Pyridones. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1][2]

Sources

- 1. 626-03-9|4-Hydroxypyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 2. 19872-91-4|Dimethyl 4-hydroxypyridine-2,6-dicarboxylate|BLD Pharm [bldpharm.com]

- 3. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2,3-Dimethylpyridin-4-ol for Researchers and Drug Development Professionals

Introduction: The Emerging Potential of a Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Within the vast landscape of pyridine derivatives, 2,3-Dimethylpyridin-4-ol (CAS No: 68707-71-1) presents itself as a compound of significant interest for researchers and drug development professionals. Its specific substitution pattern, featuring methyl groups at the 2 and 3 positions and a hydroxyl group at the 4-position, offers a unique combination of steric and electronic features that can be exploited for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dimethylpyridin-4-ol, its synthesis and reactivity, and its potential applications in the field of drug discovery. As a Senior Application Scientist, the following information is presented with a focus on both theoretical understanding and practical application, aiming to equip researchers with the knowledge necessary to effectively utilize this compound in their work.

Physicochemical Properties: A Blend of Aromaticity and Polarity

The physicochemical properties of 2,3-Dimethylpyridin-4-ol are crucial for understanding its behavior in biological systems and for designing appropriate experimental conditions. While extensive experimental data for this specific molecule is not widely published, we can infer many of its properties from its structure and from data available for its precursor, 2,3-lutidine (2,3-dimethylpyridine).

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C7H9NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| CAS Number | 68707-71-1 | [2] |

| Appearance | Expected to be a solid at room temperature. | The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which typically raises the melting point compared to the liquid precursor, 2,3-lutidine. |

| Melting Point | Estimated to be significantly higher than 2,3-lutidine (-15 °C). | [3] The introduction of the polar hydroxyl group and potential for zwitterionic character increases intermolecular forces. |

| Boiling Point | Estimated to be higher than 2,3-lutidine (162-163 °C). | [3] The hydroxyl group will increase the boiling point due to hydrogen bonding. |

| Solubility | Expected to have moderate solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO. | The hydroxyl group enhances water solubility compared to 2,3-lutidine.[4] The pyridine ring and methyl groups contribute to solubility in organic solvents. |

| pKa | The pKa is expected to be different from that of 2,3-lutidine (6.57). The 4-pyridinol form exists in equilibrium with its zwitterionic pyridone tautomer, which will influence its acidity and basicity. | [3] The electron-withdrawing nature of the pyridinium nitrogen in the zwitterionic form will decrease the pKa of the hydroxyl group, while the pyridone oxygen can be protonated. |

Synthesis and Reactivity: A Proposed Synthetic Pathway

A plausible and efficient synthesis of 2,3-Dimethylpyridin-4-ol can be envisioned starting from the readily available 2,3-lutidine. The proposed pathway involves N-oxidation followed by nitration and subsequent reduction of the nitro group and deoxygenation of the N-oxide.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 2,3-Dimethylpyridin-4-ol from 2,3-Lutidine.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 2,3-Lutidine-N-oxide

-

To a solution of 2,3-lutidine in a suitable solvent such as acetic acid or dichloromethane, add an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-lutidine-N-oxide.

Step 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

-

To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add the 2,3-lutidine-N-oxide obtained from the previous step.

-

Carefully heat the reaction mixture to 90-100 °C and maintain for 2-4 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to yield 2,3-dimethyl-4-nitropyridine-N-oxide.

Step 3: Synthesis of 4-Amino-2,3-dimethylpyridine-N-oxide

-

To a solution of 2,3-dimethyl-4-nitropyridine-N-oxide in acetic acid, add iron powder.

-

Heat the mixture at reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, filter off the iron salts, and neutralize the filtrate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to give 4-amino-2,3-dimethylpyridine-N-oxide.

Step 4: Synthesis of 2,3-Dimethylpyridin-4-ol

-

Dissolve 4-amino-2,3-dimethylpyridine-N-oxide in dilute sulfuric acid and cool to 0 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

Gently warm the reaction mixture to 50-60 °C and maintain until nitrogen evolution ceases.

-

Cool the solution and neutralize with a base.

-

The product, 2,3-Dimethylpyridin-4-ol, can then be isolated by extraction and purified by recrystallization or chromatography.

Spectroscopic Analysis: A Predictive Overview

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C2-CH₃ | ~2.3-2.5 | Singlet |

| C3-CH₃ | ~2.1-2.3 | Singlet |

| H-5 | ~6.8-7.0 | Doublet |

| H-6 | ~7.8-8.0 | Doublet |

| OH | ~9.0-12.0 (broad) | Singlet |

Note: The presence of the 4-pyridone tautomer will significantly influence the chemical shifts and coupling constants.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2-CH₃ | ~18-22 |

| C3-CH₃ | ~14-18 |

| C2 | ~150-155 |

| C3 | ~125-130 |

| C4 | ~170-180 (pyridone form) |

| C5 | ~110-115 |

| C6 | ~140-145 |

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydrogen-bonded) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (pyridone form) | 1640-1680 |

| C=C and C=N stretch (aromatic) | 1550-1620 |

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 123.0684 |

| [M-CH₃]⁺ | 108.0453 |

| [M-CO]⁺ (from pyridone) | 95.0602 |

Potential Applications in Drug Discovery

The 2,3-dimethylpyridin-4-ol scaffold holds considerable promise in medicinal chemistry. The pyridine core is a well-established pharmacophore, and the specific substitution pattern of this molecule offers avenues for developing selective and potent therapeutic agents.[5]

Logical Relationship of Structure to Potential Therapeutic Areas:

Caption: Structural features of 2,3-Dimethylpyridin-4-ol and their potential therapeutic implications.

-

Kinase Inhibitors: The pyridine scaffold is prevalent in many approved kinase inhibitors. The 2,3-dimethyl substitution can be used to probe specific hydrophobic pockets in the ATP-binding site of kinases, potentially leading to the development of selective anticancer agents.

-

Phosphodiesterase (PDE) Inhibitors: Substituted pyridines have been investigated as inhibitors of phosphodiesterases, which are important targets for inflammatory diseases. The 4-hydroxyl group can form crucial hydrogen bonds with the active site of these enzymes.

-

Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to be protonated at physiological pH, along with the overall polarity of the molecule, suggests that derivatives of 2,3-Dimethylpyridin-4-ol could be designed to interact with targets in the CNS.

Safety and Handling

Based on available information, 2,3-Dimethylpyridin-4-ol should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

ChemSynthesis. (2025). 2,3-dimethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylpyridine. Retrieved from [Link]

-

ResearchGate. (2025). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dimethyl-4-penten-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Lutidine. Retrieved from [Link]

-

ResearchGate. (2025). Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. Retrieved from [Link]

-

National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Lutidine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Heptyne (CAS 628-71-7). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dimethyl-4-penten-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Heteroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid as new possible chelating agents for iron and aluminium. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]

-

National Institutes of Health. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Retrieved from [Link]

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). 2,3-Lutidine. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylpyridine. Retrieved from [Link]

-

ATB. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]

-

Auctores. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

-

National Institutes of Health. (2020). Comprehensive Screening and Identification of Phillyrin Metabolites in Rats Based on UHPLC-Q-Exactive Mass Spectrometry Combined with Multi-Channel Data Mining. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3-lutidine. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. Retrieved from [Link]

-

PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 68707-71-1|2,3-Dimethylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 3. sfdchem.com [sfdchem.com]

- 4. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Acid Suppression: A Technical Guide to 2,3-Dimethylpyridin-4-ol

[1]

Executive Summary: The Molecular Pivot

2,3-Dimethylpyridin-4-ol (CAS: 17336-39-5), often interchangeably referred to as 2,3-dimethyl-4-hydroxypyridine (DMPH) , represents a critical structural pivot in the synthesis of proton pump inhibitors (PPIs), specifically Lansoprazole .[1]

While often overshadowed by its downstream halogenated derivatives, this molecule serves as the "oxygenated anchor" that enables the ether linkage characteristic of second-generation PPIs. Its significance lies not just in its synthetic utility, but in its complex tautomeric behavior , which dictates the regioselectivity of subsequent functionalization steps (O-alkylation vs. N-alkylation).

This guide dissects the history, chemical dynamics, and synthetic methodologies of DMPH, moving beyond basic definitions to explore the process chemistry that cemented its role in the blockbuster era of anti-ulcer therapeutics.

Historical Genesis: The Takeda Legacy

The history of 2,3-dimethylpyridin-4-ol is inextricably linked to the "PPI Race" of the 1980s.[1] Following the success of H2-receptor antagonists (like cimetidine), the pharmaceutical industry pivoted toward the H+/K+ ATPase enzyme.

-

The Precursor: In the early 1980s, Takeda Chemical Industries (now Takeda Pharmaceutical Company) sought a competitor to AstraZeneca's Omeprazole.

-

The Discovery (AG-1749): Takeda researchers identified that adding a trifluoroethoxy group to the pyridine ring significantly enhanced stability and lipophilicity compared to Omeprazole’s methoxy group.

-

The Synthetic Challenge: Accessing this trifluoroethoxy ether required a reactive electrophile at the 4-position.[1] The 4-hydroxy compound (DMPH) emerged as the logical precursor to the 4-chloro intermediate, or as a hydrolysis byproduct that had to be controlled.

-

Patent Grounding: The foundational chemistry is captured in U.S. Patent 4,628,098 (1986), which details the synthesis of the Lansoprazole core.[2]

Structural Dynamics: The Tautomeric Equilibrium

For a process chemist, the static structure of DMPH is misleading. In solution, the molecule exists in a dynamic equilibrium between the pyridinol (aromatic) and pyridone (amide-like) forms.

The 4-Pyridone Dominance

Unlike phenols, 4-hydroxypyridines favor the pyridone tautomer in the solid state and in polar solvents. This is driven by the significant resonance stabilization energy of the amide-like backbone.[1]

-

Implication for Synthesis: When attempting to alkylate DMPH, the presence of the pyridone form can lead to unwanted N-alkylation. To achieve O-alkylation (necessary for ether formation), conditions must be strictly controlled (e.g., using Ag salts or specific phase-transfer catalysts), or the oxygen must first be converted to a leaving group (Cl/Br).

Figure 1: The tautomeric equilibrium of 2,3-dimethylpyridin-4-ol.[1] The pyridone form (right) dominates in the reaction matrices typically used in industrial synthesis.

Synthetic Methodologies

There are two primary routes to the 2,3-dimethylpyridin-4-ol scaffold. The choice depends on the available starting materials and the tolerance for hazardous reagents (nitration).

Route A: The "Oxidative-Nitration" Pathway (Historical/Industrial)

This route starts from the commercially available 2,3-lutidine. It is robust but involves hazardous nitration steps.[1][3]

-

N-Oxidation: 2,3-Lutidine is oxidized to 2,3-lutidine N-oxide.[1][3]

-

Nitration: Electrophilic substitution places a nitro group at the 4-position (para to the N-oxide), yielding 4-nitro-2,3-lutidine N-oxide .[1]

-

Hydrolysis/Substitution:

-

Direct Path: The nitro group is displaced directly by the alkoxide (e.g., trifluoroethanol).

-

Indirect Path (via 4-ol): Hydrolysis of the nitro group yields 2,3-dimethylpyridin-4-ol , which is then chlorinated.[1]

-

Route B: The "De Novo" Cyclization (Green/Lab Scale)

To avoid nitration, the pyridine ring is constructed from acyclic precursors. This is often preferred for custom synthesis of the 4-ol specifically.[1][3]

-

Precursors: Ethyl 2-methylacetoacetate + Ammonia source + Carbonyl source.[1][3]

-

Mechanism: Condensation followed by cyclization (Guareschi-Thorpe type).[1][3]

Figure 2: Synthetic tree showing the access points to 2,3-Dimethylpyridin-4-ol and its conversion to the Lansoprazole intermediate.[1]

Detailed Protocol: Chlorination of 2,3-Dimethylpyridin-4-ol

While the synthesis of the ring is complex, the most common operation performed on DMPH in a research setting is its conversion to 4-chloro-2,3-dimethylpyridine (or its N-oxide).[1] This step "activates" the molecule for the ether linkage required in drug synthesis.[3]

Objective: Convert the unreactive hydroxyl/oxo group into a reactive chloro-leaving group.

Reagents & Equipment[1][4]

-

Substrate: 2,3-Dimethylpyridin-4-ol (1.0 eq)

-

Reagent: Phosphorus Oxychloride (POCl

) (3.0 - 5.0 eq)[1] -

Solvent: None (Neat) or Toluene (if temperature control is needed).[3]

-

Safety: POCl

is highly corrosive and reacts violently with water.[1][3] Fume hood mandatory.[1][3]

Step-by-Step Methodology

-

Setup: Equip a dried Round Bottom Flask (RBF) with a reflux condenser and a drying tube (CaCl

or N -

Addition: Charge the flask with solid 2,3-Dimethylpyridin-4-ol.

-

Reagent Introduction: Slowly add POCl

at room temperature. The reaction may be slightly exothermic.[1][3]-

Note: If the mixture is too viscous, add minimal dry toluene.[3]

-

-

Reaction: Heat the mixture to reflux (approx. 105-110°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: EtOAc/MeOH 9:1). The starting material (polar, low Rf) should disappear, replaced by the less polar chloro-derivative.

-

-

Quenching (Critical):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction mixture.

-

Neutralize the solution to pH ~8-9 using solid Na

CO

-

-

Extraction: Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layer over MgSO

, filter, and concentrate. The residue is typically a yellow oil or low-melting solid.[1][3]

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Hygroscopic in 4-ol form.[1] |

| Melting Point | 178–182 °C (4-ol) | High MP due to H-bonding network.[1][3] |

| Solubility | Soluble in MeOH, Water, DMSO | Poor solubility in non-polar solvents (Hexane).[3] |

| Key 1H NMR | Shifts depend heavily on solvent (DMSO vs CDCl3).[1] | |

| Storage | Desiccate, Inert Atmosphere | Sensitive to moisture.[3] |

Analytical Integrity & Impurity Profiling

In the context of drug development (E-E-A-T), validating the purity of DMPH is critical because impurities here propagate to the final API.

-

HPLC Profiling: DMPH is often analyzed using Reverse Phase HPLC (C18 column).[1][3]

-

Common Impurity: 2,3-Dimethylpyridine-N-oxide .[1][4] If the 4-ol is derived from the N-oxide route, residual starting material is a common contaminant.[1] It can be distinguished by MS (Mass shift of -16 Da vs the 4-ol is not applicable, but fragmentation patterns differ).[1]

References

-

Takeda Chemical Industries. (1986).[1][3][5] Pyridine derivatives and their use. U.S. Patent 4,628,098.[1][2][3] Link

-

Kubo, K., et al. (1990).[3] Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles as antiulcer agents. Chemical & Pharmaceutical Bulletin, 38(10), 2853-2858.[3] Link

-

Katritzky, A. R., et al. (2010).[3] Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry. Academic Press.[1][3] (Authoritative text on Pyridone/Pyridinol equilibrium).

-

National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 7936, 2,3-Dimethylpyridine. Link[3]

The Pyridine Pharmacophore: Structural Versatility in Modern Therapeutics

Executive Summary

The pyridine ring (

The Pyridine Pharmacophore: Physicochemical Logic

Bioisosterism and Solubility

Replacing a phenyl ring with a pyridine moiety is a standard strategy in lead optimization. Unlike the lipophilic phenyl group, the pyridine nitrogen possesses a lone pair that does not participate in the aromatic sextet, making it available for hydrogen bonding.

-

Solubility: The dipole moment of pyridine (2.2 D) significantly enhances aqueous solubility compared to benzene (0 D), a critical factor for oral bioavailability (Lipinski’s Rule of 5).

-

Target Binding: The nitrogen atom acts as a specific hydrogen bond acceptor (HBA), often interacting with serine or threonine residues in enzyme active sites (e.g., the hinge region of kinases).

Electronic Deficit & Metabolic Stability

Pyridine is

Visualization: Pharmacophore Logic

The following diagram illustrates the structural advantages of pyridine over benzene in a drug design context.

Figure 1: Strategic advantages of the pyridine scaffold in medicinal chemistry.[2][3]

Therapeutic Application: Kinase Inhibition in Oncology

The most potent application of pyridine derivatives lies in oncology, specifically as Tyrosine Kinase Inhibitors (TKIs) .

Case Study: Sorafenib (Nexavar)

Sorafenib is a multi-kinase inhibitor used for renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Its core structure features a pyridine-2-carboxamide moiety.

-

Mechanism: The pyridine nitrogen and the amide oxygen form a bidentate hydrogen bond network with the "hinge region" of the kinase (specifically Cys532 in B-Raf). This locks the kinase in an inactive conformation.

-

Pathway: Sorafenib inhibits the RAF/MEK/ERK signaling cascade, preventing tumor angiogenesis and proliferation.

Signaling Pathway Visualization

The diagram below details the specific intervention point of pyridine-based inhibitors like Sorafenib within the MAPK pathway.

Figure 2: Mechanism of Action for Pyridine-based Kinase Inhibitors in the MAPK Pathway.

Synthetic Methodology: Suzuki-Miyaura Coupling of 2-Halopyridines[4][5]

The Challenge

Synthesizing functionalized pyridines is non-trivial. 2-Halopyridines are notoriously difficult substrates for Palladium-catalyzed cross-couplings due to:

-

Catalyst Poisoning: The pyridine nitrogen can coordinate to the Pd center, displacing phosphine ligands and deactivating the catalyst.

-

Electronic Deactivation: The electron-deficient ring makes oxidative addition slower than in phenyl halides.

Validated Protocol: C-C Bond Formation

The following protocol utilizes a specialized ligand system to overcome catalyst poisoning.

Reaction: 2-Chloropyridine + Phenylboronic Acid

Materials:

-

Substrate: 2-Chloropyridine (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.5 eq)

-

Catalyst:

(3-5 mol%)-

Rationale: The bidentate dppf ligand prevents the formation of stable bis-pyridine-Pd complexes, keeping the catalyst active.

-

-

Base: Cesium Carbonate (

) (2.0 eq) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Oxygen is detrimental to the active Pd(0) species.

-

Charge: Add 2-chloropyridine (113 mg, 1 mmol), phenylboronic acid (183 mg, 1.5 mmol), and

(650 mg, 2 mmol). -

Solvation: Add degassed Dioxane/Water (5 mL). Degassing is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add

(40 mg, 0.05 mmol) last to minimize air exposure. -

Reflux: Seal and heat to 100°C for 12 hours .

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

-

Purification: Flash column chromatography (Hexane:EtOAc 80:20).

Data Verification:

| Parameter | Expected Value | Observation Method |

|---|---|---|

| Yield | 85-95% | Gravimetric |

| TLC (

ADME & Toxicology: The N-Oxide Liability

A critical consideration in pyridine drug development is the metabolic formation of Pyridine N-Oxides .

-

Mechanism: Mediated by CYP450 or Flavin-containing Monooxygenases (FMO).

-

Consequence:

-

Mitigation: Substitution at the 2- or 6-position (ortho to Nitrogen) creates steric hindrance, significantly reducing N-oxidation rates.

References

-

Altaf, A. A., et al. (2015). "Pyridine derivatives: a structured review of their synthesis and therapeutic potential." Journal of Drug Design and Medicinal Chemistry. Link

-

Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway." Cancer Research. Link

-

Lutz, M. R., et al. (2017). "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes." Journal of Organic Chemistry. Link

-

FDA Drug Database. (2023). "Approved Drugs Containing Pyridine Pharmacophores."[1][2][5][6] Link

-

Damkaci, F., et al. (2025).[7][8] "Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides." The Journal of Organic Chemistry. Link

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety, Handling, and Chemical Behavior of 2,3-Dimethylpyridin-4-ol

[1]

Document Control:

-

Synonyms: 4-Hydroxy-2,3-dimethylpyridine; 2,3-Dimethyl-4-pyridone (tautomeric form)[1]

-

Version: 1.0 (Scientific Reference)[1]

Executive Summary

2,3-Dimethylpyridin-4-ol is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates, including proton pump inhibitors and kinase inhibitors.[1] Unlike simple pyridines, this compound exhibits significant tautomeric complexity—existing in equilibrium between its enol (hydroxypyridine) and keto (pyridone) forms.[1][4]

This duality dictates its reactivity, solubility, and safety profile.[1] This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of handling this compound in a research or scale-up environment.

Part 1: Chemical Identity & Physicochemical Properties[5]

The Tautomeric Imperative

To handle 2,3-Dimethylpyridin-4-ol safely and effectively, one must understand its structural fluidity.[1] In the solid state and in polar solvents (like water or methanol), the compound predominantly exists as 2,3-dimethylpyridin-4(1H)-one (the keto form).[1] In non-polar solvents or the gas phase, the 4-hydroxy (enol) form may contribute more significantly.[1]

Why this matters:

-

Solubility: The keto form is highly polar, often reducing solubility in standard organic solvents like dichloromethane unless a protic co-solvent is added.[1]

-

Reactivity: Electrophiles may attack at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation) depending on conditions and the specific tautomer stabilized by the solvent.[1]

Physicochemical Data Table

| Property | Specification | Technical Note |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | |

| Physical State | Crystalline Solid | Hygroscopic tendency due to amide-like character.[1] |

| Melting Point | >150°C (Typical for class) | High lattice energy due to intermolecular H-bonding.[1] |

| pKa (approx) | 3.2 (N-protonation) / 11.0 (OH) | Amphoteric: Acts as both a weak base and a weak acid.[1] |

| Solubility | DMSO, Methanol, Water | Poor solubility in Hexanes/Ether.[1] |

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton shift that defines the compound's behavior.

Figure 1: Tautomeric equilibrium between hydroxy and pyridone forms.[1] The pyridone form (red) is generally the stable species in the solid state.

Part 2: Hazard Profiling & Toxicology

GHS Classification (Self-Validating)

Based on the structural homology with 4-hydroxypyridine and available data for CAS 68707-71-1, the following hazards are intrinsic to this chemical class.

-

Acute Toxicity (Oral) - Category 4 (H302): Pyridine derivatives often interfere with metabolic pathways.[1] Ingestion poses a risk of neurotoxicity or hepatic stress.[1]

-

Skin/Eye Irritation - Category 2 (H315/H319): The compound is a weak base/acid.[1] Contact with mucous membranes causes immediate irritation.[1]

-

STOT - Single Exposure - Category 3 (H335): Dust inhalation is the primary vector for respiratory distress.[1]

Toxicology Insight

Unlike simple pyridine, the hydroxyl group generally reduces volatility, lowering the risk of vapor inhalation at room temperature.[1] However, the dust is highly bioactive.[1]

Part 3: Operational Handling & Protocols

Engineering Controls

-

Primary Barrier: All weighing and transfer must occur inside a certified Chemical Fume Hood .[1]

-

Dust Control: Use an anti-static gun if the powder is static-prone to prevent dispersal.[1]

-

Atmosphere: While not strictly pyrophoric, storing under an inert atmosphere (Nitrogen/Argon) is recommended to prevent moisture absorption (hygroscopicity) which alters stoichiometry in reactions.[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Level | Rationale |

| Respiratory | N95 (minimum) or P100 | If working outside a hood (not recommended) or cleaning spills.[1] |

| Hands | Nitrile Gloves (0.11mm min) | Standard splash protection.[1] Double glove for prolonged handling.[1] |

| Eyes | Chemical Safety Goggles | Safety glasses are insufficient for powders; goggles seal against dust entry.[1] |

| Body | Lab Coat (Cotton/Poly) | Standard protection.[1] |

Handling Workflow Diagram

Figure 2: Operational workflow from receipt to disposal, emphasizing containment during weighing.

Part 4: Emergency Response Protocols

Spill Management (Solid Phase)

Scenario: A 5g bottle is dropped, shattering and dispersing powder.

-

Evacuate & Ventilate: Clear the immediate area.[1] Ensure fume hood sash is at the emergency position.[1]

-

PPE Upgrade: Don double nitrile gloves and a P100 respirator if dust is visible in the air.[1]

-

Containment: Do not dry sweep (generates dust).[1]

-

Decontamination: Wipe the surface with a mild detergent followed by water.[1] The compound is amphoteric and cleans up well with neutral soap.[1]

First Aid[1]

Part 5: Synthesis & Waste Management

Synthesis Context

Researchers often synthesize this compound via the condensation of acetoacetamide derivatives or through the transformation of pyrones.[1]

-

Safety Note: If synthesizing from 2,3-lutidine N-oxide, be aware of the explosion hazards associated with N-oxides during thermal rearrangement.[1]

Waste Disposal

-

Classification: Non-halogenated organic solvent waste (unless dissolved in DCM/Chloroform).[1]

-

Protocol: Dissolve solid waste in a combustible solvent (e.g., acetone) before adding to the liquid waste stream to prevent drain clogging or "hot spots" in the incinerator.[1]

-

Regulatory: Dispose of in accordance with local environmental regulations (e.g., RCRA in the US).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660655, 2,3-Dimethylpyridin-4-ol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridin-4-ol derivatives. Retrieved from [Link][1]

-

Katritzky, A. R., et al. Tautomerism of Heterocycles. Academic Press.[1] (General reference for Hydroxypyridine/Pyridone equilibrium mechanics).

Sources

- 1. 2,3-Lutidine | C7H9N | CID 11420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. en.huatengsci.com [en.huatengsci.com]

- 3. 68707-71-1|2,3-Dimethylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Profiling of 2,3-Dimethylpyridin-4-ol: A Technical Guide

The following technical guide details the spectroscopic characterization of 2,3-Dimethylpyridin-4-ol (CAS: 68707-71-1). This document is structured to provide researchers with a self-validating framework for identifying and analyzing this compound, emphasizing the critical role of tautomerism in spectral interpretation.[1][2][3]

Executive Summary

2,3-Dimethylpyridin-4-ol (also known as 2,3-dimethyl-4-hydroxypyridine) is a heterocyclic building block often utilized in the synthesis of pharmaceutical chelators and pyridine derivatives.[1][2][4] Its analysis is non-trivial due to a dynamic prototropic tautomerism between the 4-pyridinol and 4(1H)-pyridone forms.[1][2]

This guide provides a definitive spectroscopic profile, establishing that in the solid state and polar solvents (e.g., DMSO, Methanol), the compound exists predominantly as 2,3-dimethylpyridin-4(1H)-one .[1][2] Researchers must interpret NMR and IR data through the lens of this keto-tautomer to avoid misassignment of the carbonyl and N-H signals.[2]

| Chemical Property | Data |

| CAS Number | 68707-71-1 |

| Formula | C |

| Molecular Weight | 123.15 g/mol |

| Exact Mass | 123.0684 |

| Dominant Tautomer | 2,3-Dimethylpyridin-4(1H)-one (in polar media) |

Structural Dynamics & Tautomerism

The spectral fingerprint of this molecule is dictated by the equilibrium shown below. The aromatic pyridinol form (A) is favored in the gas phase and very non-polar solvents, while the pyridone form (B) is stabilized by solvation and intermolecular hydrogen bonding in standard laboratory conditions.[1][3]

Tautomeric Equilibrium Pathway[1][3]

Figure 1: The prototropic shift from the hydroxy-pyridine to the pyridone tautomer.[1][2] In NMR solvents like DMSO-d

Spectroscopic Data Analysis[3][5][6][7]

Nuclear Magnetic Resonance (NMR)

The

H NMR (DMSO-d

, 400 MHz)

Note: Chemical shifts (

| Position | Multiplicity | Assignment Logic | ||

| NH (1) | 11.0 - 11.5 | Broad Singlet | - | Exchangeable proton on Nitrogen (indicates pyridone form).[1][2] |

| H-6 | 7.35 - 7.45 | Doublet (d) | 7.0 | Deshielded by adjacent Nitrogen; characteristic |

| H-5 | 6.05 - 6.15 | Doublet (d) | 7.0 | Shielded |

| CH | 2.25 - 2.30 | Singlet (s) | - | Methyl on C2 (adjacent to N); slightly deshielded.[1][2] |

| CH | 1.90 - 1.95 | Singlet (s) | - | Methyl on C3; distinct from C2-Me due to electronic environment.[1][2] |

C NMR (DMSO-d

, 100 MHz)

| Carbon | Type | Assignment Logic | |

| C-4 | 175.0 - 177.0 | C=O[1][2] | Diagnostic carbonyl signal (pyridone).[1][2][3][5][6] If pyridinol, this would be ~165 ppm (C-OH).[1][2][3] |

| C-6 | 138.0 - 140.0 | CH | |

| C-2 | 145.0 - 148.0 | C_q | Quaternary carbon adjacent to N. |

| C-3 | 120.0 - 125.0 | C_q | Quaternary carbon, shielded by ortho-carbonyl effect.[1][2] |

| C-5 | 110.0 - 115.0 | CH | |

| Me (C2) | 18.0 - 20.0 | CH | Methyl attached to C2.[1][2][3] |

| Me (C3) | 10.0 - 12.0 | CH | Methyl attached to C3.[1][2][3] |

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the tautomeric state in the solid phase (KBr pellet or ATR).[1][2]

| Frequency (cm | Vibration Mode | Interpretation |

| 2600 - 3200 | Broad absorption.[1][2] A "hump" centered ~3000 cm | |

| 1620 - 1640 | Key Diagnostic: A strong band here confirms the pyridone carbonyl.[1][2] Normal esters/ketones are >1700; pyridones are lower due to resonance.[1][2][3] | |

| 1500 - 1600 | Aromatic ring breathing modes.[1][2][3] | |

| ~750 - 850 | Out-of-plane bending for adjacent hydrogens (though H5/H6 are vicinal, substitution complicates this).[1][2] |

Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), the molecule exhibits a stable molecular ion and a characteristic fragmentation pathway involving the expulsion of CO and HCN.[1][2][3]

Fragmentation Pathway:

-

M

(m/z 123): Strong molecular ion (base peak or high intensity).[1][2][3] -

[M - CO]

(m/z 95): Loss of carbonyl (28 Da), typical for phenols/pyridones.[1][2][3] -

[M - CO - HCN]

(m/z 68): Subsequent loss of HCN (27 Da) from the ring contraction.[1][2][3]

Figure 2: Primary fragmentation logic observed in Electron Impact Mass Spectrometry.[1][2]

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and prevent exchange broadening:

-

Solvent: Use DMSO-d

(99.9% D) rather than CDCl -

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

-

Temperature: Run at 298 K. If NH broadening is severe, heating to 320 K can sharpen the signal by accelerating proton exchange.[1][2][3]

Synthesis Verification (Maltol Route)

A common route to this scaffold is the conversion of maltol derivatives or pyrones with ammonia.[1][2][3]

Figure 3: Synthetic transformation from pyrone to pyridone.[1][2]

References

-

Beak, P., et al. (1976).[1][2][3][7] Protomeric Equilibria of 2- and 4-Hydroxypyridines... in the Gas Phase. Journal of the American Chemical Society.[2][3][7] Link[1][2][3]

-

Katritzky, A. R. (2010).[1][2][3] Handbook of Heterocyclic Chemistry.[1][2][3] Elsevier.[1][2][3] (Standard reference for Pyridone/Pyridinol tautomerism shifts).

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine derivatives.[1][2][3] NIST Chemistry WebBook.[1][2][3] Link

-

PubChem Compound Summary. 2,3-Dimethylpyridin-4-ol (CAS 68707-71-1).[1][2] National Library of Medicine.[1][2][3] Link[1][2][3]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol | C8H11NO2 | CID 19347453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethylpyridine N-oxide(1073-23-0) 1H NMR [m.chemicalbook.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,3-Dimethylpyridin-4-ol from 2,3-Dimethylpyridine-N-oxide

Abstract and Introduction

This document provides a comprehensive guide for the synthesis of 2,3-Dimethylpyridin-4-ol, a valuable heterocyclic building block, from its corresponding N-oxide precursor. 4-Hydroxypyridines, which exist in equilibrium with their 4-pyridone tautomers, are pivotal intermediates in the development of pharmaceuticals and functional materials, largely due to their exceptional metal-chelating properties and utility in forming complex molecular scaffolds[1]. The transformation of a pyridine N-oxide into a functionalized pyridine is a cornerstone of heterocyclic chemistry. The N-O bond electronically activates the pyridine ring, particularly at the C2 and C4 positions, rendering them susceptible to functionalization that is otherwise challenging to achieve on the parent heterocycle[2].

This application note details a robust two-step, one-pot procedure involving an acetic anhydride-mediated rearrangement followed by in-situ hydrolysis. We will elucidate the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer guidance on data interpretation and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Scientific Principles and Reaction Mechanism

The conversion of 2,3-dimethylpyridine-N-oxide to 2,3-Dimethylpyridin-4-ol is not a direct oxygen transfer. It proceeds through a well-established rearrangement mechanism involving activation of the N-oxide by acetic anhydride, followed by nucleophilic addition and subsequent hydrolysis.

The core mechanistic pathway involves three key stages:

-

O-Acetylation (Activation): The nucleophilic oxygen of the N-oxide attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetoxypyridinium intermediate and releases an acetate anion. This initial step is crucial as it transforms the N-oxide moiety into a good leaving group (N-O bond cleavage is now more favorable) and further increases the electrophilicity of the pyridine ring.

-

Nucleophilic Addition-Elimination: The generated acetate anion then acts as a nucleophile, attacking the electron-deficient C4 position of the activated pyridinium ring. This is favored over attack at the more sterically hindered C2 or C6 positions. The resulting dihydropyridine adduct rapidly rearomatizes through the elimination of acetic acid, yielding the stable intermediate, 4-acetoxy-2,3-dimethylpyridine.

-

Hydrolysis: The final step is the saponification (hydrolysis) of the 4-acetoxy ester group to the desired 4-hydroxy functionality (or its pyridone tautomer). This is typically achieved by adding water and a base (like NaOH) or acid (like HCl) to the reaction mixture and heating.

It is important to distinguish this pathway from the Boekelheide rearrangement , which occurs when an alkyl group is present at the α-position (C2 or C6)[3]. The Boekelheide reaction proceeds via a[4][4]-sigmatropic rearrangement to functionalize the α-alkyl group itself, rather than the pyridine ring[3][4][5]. While some minor side products from this pathway could theoretically occur, the formation of the 4-hydroxy product is the major expected outcome under these conditions.

Caption: Figure 1: Reaction Mechanism for the synthesis of 2,3-Dimethylpyridin-4-ol.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Typical Quantity (10 mmol scale) | Purpose |

| 2,3-Dimethylpyridine-N-oxide | ≥97% | Sigma-Aldrich | 1.23 g (10.0 mmol) | Starting Material |

| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥98% | Fisher Scientific | 15 mL (~16.2 g, 159 mmol) | Activating Agent & Solvent |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | ~2.5 g (62.5 mmol) | Hydrolysis & Neutralization |

| Dichloromethane (DCM) | ACS Grade | VWR | 100 mL | Extraction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Any | ~5 g | Drying Agent |

| Hydrochloric Acid (HCl) | 2M Aqueous | Any | As needed | pH Adjustment |

| Deionized Water (H₂O) | N/A | Lab Supply | ~150 mL | Reaction Quench & Workup |

| Round-bottom flask | 250 mL | N/A | 1 | Reaction Vessel |

| Reflux Condenser | N/A | N/A | 1 | Prevent Solvent Loss |

| Magnetic Stirrer & Stir Bar | N/A | N/A | 1 | Agitation |

| Heating Mantle | N/A | N/A | 1 | Heat Source |

Experimental Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Step 1: Acetoxylation and Rearrangement

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylpyridine-N-oxide (1.23 g, 10.0 mmol).

-

In the fume hood, add acetic anhydride (15 mL). Caution: Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

-

Place the apparatus in a heating mantle and begin stirring.

-

Heat the mixture to a gentle reflux (oil bath temperature of ~135-140 °C).

-

Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM eluent system until the starting N-oxide spot has been consumed.

Step 2: In-Situ Hydrolysis 7. After the rearrangement is complete, turn off the heat and allow the flask to cool to room temperature (<40 °C). 8. CRITICAL STEP: Slowly and carefully add 50 mL of deionized water through the condenser to quench the excess acetic anhydride. This reaction is highly exothermic. Use an ice bath to control the temperature if necessary. 9. Prepare a solution of sodium hydroxide (2.5 g, 62.5 mmol) in 50 mL of deionized water. Slowly add this basic solution to the reaction mixture. 10. Re-heat the mixture to reflux and maintain for 1-2 hours to ensure complete hydrolysis of the acetate ester.

Step 3: Workup and Isolation 11. Cool the reaction mixture to room temperature. A precipitate of the product may form. 12. Carefully adjust the pH of the aqueous solution to ~7-8 using 2M HCl. Check the pH using litmus paper or a pH meter. The product is amphoteric, and this pH range typically maximizes its precipitation and/or extraction efficiency. 13. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). 14. Combine the organic layers and dry over anhydrous magnesium sulfate (~5 g). 15. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 4: Purification 16. The crude solid can be purified by recrystallization. Suitable solvents include ethanol, isopropanol, or an acetone/hexane mixture[6]. 17. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. 18. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Results and Data Presentation

| Parameter | Expected Outcome |

| Reaction Time | Rearrangement: 4-6 hours; Hydrolysis: 1-2 hours |

| Theoretical Yield | 1.23 g (based on 10 mmol starting material) |

| Expected Yield | 65-80% |

| Physical Appearance | Off-white to light tan crystalline solid |

| Characterization | |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~10.5-11.5 (br s, 1H, OH), ~7.0-7.2 (d, 1H, Ar-H), ~6.0-6.2 (d, 1H, Ar-H), ~2.1 (s, 3H, CH₃), ~1.9 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~175 (C=O), ~140-150 (Ar-C), ~110-125 (Ar-C), ~10-20 (CH₃) |

| Melting Point | Literature values for similar hydroxypyridines are often >200 °C. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Wet starting material or acetic anhydride. 2. Insufficient heating temperature or time. | 1. Ensure all reagents and glassware are dry. 2. Confirm reaction temperature is at reflux (~135-140 °C) and extend reaction time, monitoring by TLC. |

| Formation of Dark Tar | Overheating or prolonged reaction time leading to polymerization/decomposition. | Reduce heating mantle temperature to maintain a gentle, not vigorous, reflux. Do not exceed the recommended reaction time significantly. |

| Product Fails to Precipitate/Crystallize | 1. pH is incorrect. 2. Product is too soluble in the chosen solvent. 3. Presence of impurities. | 1. Re-check and carefully adjust pH to 7-8. 2. Try adding a non-polar co-solvent (e.g., hexane) to induce precipitation. 3. Purify by column chromatography (Silica, 5-10% MeOH in DCM). |

| Low Yield after Workup | 1. Incomplete extraction from the aqueous layer. 2. Incomplete hydrolysis of the acetoxy intermediate. | 1. Perform additional extractions (4-5 times). Saturating the aqueous layer with NaCl may improve extraction efficiency. 2. Ensure the hydrolysis step is performed for the full duration at reflux. |

References

-

Boekelheide reaction. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017, April 4). Stack Exchange. Retrieved February 7, 2026, from [Link]

-

Pyridine N-Oxides. (2012, June 9). Baran Group Meeting, The Scripps Research Institute. Retrieved February 7, 2026, from [Link]

-